2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane
CAS No.: 84260-33-3
Cat. No.: VC17053045
Molecular Formula: C7H17NSSi
Molecular Weight: 175.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84260-33-3 |
|---|---|
| Molecular Formula | C7H17NSSi |
| Molecular Weight | 175.37 g/mol |
| IUPAC Name | 2,2-diethyl-5-methyl-1,3,2-thiazasilolidine |
| Standard InChI | InChI=1S/C7H17NSSi/c1-4-10(5-2)8-6-7(3)9-10/h7-8H,4-6H2,1-3H3 |
| Standard InChI Key | AEVGJAKGAJDTLR-UHFFFAOYSA-N |
| Canonical SMILES | CC[Si]1(NCC(S1)C)CC |
Introduction
Methyl 2-(((4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)methylene)amino)benzoate is a complex organic compound with the molecular formula . It is identified by the PubChem CID 3022846 and has a molecular weight of 325.4 g/mol . This compound is characterized by its aromatic and aliphatic structural features, making it a subject of interest in medicinal chemistry and material science.
IUPAC Name and Identifiers
-
IUPAC Name: Methyl 2-[[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methylideneamino]benzoate .
-
SMILES Notation: CC(=CCCC1=CCC(CC1)C=NC2=CC=CC=C2C(=O)OC)C .
Visualization
The compound's structure can be represented in both 2D and 3D formats, highlighting its spatial arrangement and functional groups.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 325.4 g/mol |
| Chemical Class | Aromatic ester with an imine functional group |
Functional Groups
The compound contains:
-
An ester group ().
-
An imine group ().
-
A substituted cyclohexene ring.
These groups suggest potential reactivity in nucleophilic or electrophilic substitution reactions.
Medicinal Chemistry
The structural features of this compound, such as the aromatic ring and imine group, are often explored for biological activity, including:
-
Antimicrobial properties.
-
Potential as enzyme inhibitors due to the imine moiety.
Material Science
The hydrophobic side chains and aromatic backbone make it a candidate for:
-
Polymer synthesis.
-
Surface coatings with specific chemical properties.
Spectroscopic Data
Although specific spectroscopic data for this compound was not provided, similar compounds are typically analyzed using:
-
NMR Spectroscopy: For identifying hydrogen and carbon environments.
-
-NMR would show signals for the aromatic protons, aliphatic chains, and imine hydrogen.
-
-NMR would confirm the carbonyl carbon and aromatic carb
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume